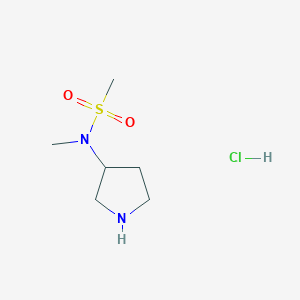

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECDOZPXSNTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a heterocyclic compound featuring a pyrrolidine ring and a sulfonamide functional group. While specific data for this molecule is limited in public literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of its core properties, a postulated synthesis pathway, potential biological significance, and essential analytical and safety protocols, drawing upon established knowledge of analogous chemical structures. This document is intended to serve as a foundational resource for researchers investigating this compound and similar chemical entities.

Introduction: Unveiling a Scaffold of Potential

The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural alkaloids and synthetic drugs.[1][2] Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] Similarly, the sulfonamide group is a well-established pharmacophore, integral to a multitude of therapeutic agents, including antibacterial and anti-inflammatory drugs.[3][4] The convergence of these two moieties in this compound suggests a molecule of significant interest for chemical and biological exploration. This guide aims to consolidate the available information and provide expert insights into the foundational properties and potential applications of this compound.

Physicochemical Properties and Structural Analysis

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₅ClN₂O₂S | Supplier Data |

| Molecular Weight | 214.71 g/mol | Calculated |

| Appearance | Solid (predicted) | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| InChI Key | YQECDOZPXSNTCY-UHFFFAOYSA-N | Supplier Data |

The hydrochloride salt form suggests good aqueous solubility, a desirable trait for many biological applications. The tertiary sulfonamide structure imparts a degree of chemical stability.[3]

Figure 2: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

-

Sulfonylation: To a solution of 3-(methylamino)pyrrolidine in a suitable aprotic solvent like dichloromethane (DCM), a base such as pyridine is added. The mixture is cooled to 0°C. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.

Potential Biological and Pharmacological Significance

The pyrrolidine sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. [5][6]

-

Enzyme Inhibition: Many sulfonamide-containing compounds are known enzyme inhibitors. For instance, certain pyrrolidine-based benzenesulfonamide derivatives have shown potent inhibition of carbonic anhydrase and acetylcholinesterase. [5]* Antimicrobial Activity: The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [4]* Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in molecules targeting CNS receptors. The structural similarity of the core to neurotransmitters suggests potential interactions with various receptors and transporters.

-

Antidiabetic Properties: Some sulfonamide derivatives of pyrrolidine have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [6] It is important to emphasize that these are potential areas of investigation, and the specific biological activity of this compound would require dedicated screening and pharmacological studies.

Analytical Characterization: A Methodological Approach

A robust analytical methodology is crucial for the unambiguous identification and purity assessment of the compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for analyzing sulfonamide compounds. [7][8][9] Table 2: Hypothetical HPLC-MS/MS Parameters

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |

| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the pyrrolidine ring are readily protonated. |

| MS/MS Transitions | Precursor ion [M+H]⁺ → Product ions | Specific transitions would need to be determined experimentally by infusing a standard solution. |

Protocol for Purity and Identity Confirmation:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). Serial dilutions are made to create calibration standards.

-

HPLC Separation: The sample is injected into the HPLC system, and the compound is separated from any impurities on the C18 column using the specified gradient.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass of the protonated molecule ([M+H]⁺) is monitored in a full scan (MS1).

-

Fragmentation Analysis (MS/MS): The precursor ion is selected and fragmented in the collision cell. The resulting product ions are detected (MS2), providing a unique fragmentation pattern that confirms the compound's identity.

-

Quantification: The peak area of a specific, stable product ion is used for quantification against the calibration curve.

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following precautions should be observed. Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Conclusion: A Call for Further Investigation

This compound represents a chemical entity with considerable, yet largely unexplored, potential. Its structural composition, combining the versatile pyrrolidine scaffold with the pharmacologically significant sulfonamide group, positions it as a promising candidate for further investigation in various fields of chemical and biological research. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and key considerations for its analysis and handling. It is our hope that this document will serve as a valuable resource and a catalyst for future studies that will fully elucidate the scientific contributions of this intriguing molecule.

References

-

Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

- Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(9), 100123.

- af Ekenstam, B. T., & Pettersson, B. G. (1960). U.S. Patent No. 2,955,111. Washington, DC: U.S.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Solvay SA. (2015). EP 2835365 A1.

-

ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

- Kaufmann, A., & Butcher, P. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 57(4), 147-150.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- F. Hoffmann-La Roche AG. (2003). EP 1311518 B1.

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

- Scozzafava, A., & Supuran, C. T. (2013). Secondary and tertiary sulfonamides: a patent review (2008 - 2012).

- Płotka-Wasylka, J., & Namieśnik, J. (2019).

-

Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

- Davy Process Technology Limited. (2007). U.S.

- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319-9324.

- Kumar, A., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1547-1551.

- Arslan, Z., & Bekdeşer, B. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Composition and Analysis, 93, 103598.

- The Procter & Gamble Company. (2003). U.S. Patent No. 6,562,994. Washington, DC: U.S.

- Gaponova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

-

ChemUniverse. (n.d.). N-(AZETIDIN-3-YL)METHANESULFONAMIDE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.labrulez.com [lcms.labrulez.com]

An In-Depth Technical Guide to (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, a chiral molecule incorporating both a pyrrolidine ring and a methanesulfonamide group. These structural motifs are prevalent in a wide range of biologically active compounds, suggesting potential pharmacological significance for this specific molecule. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, a proposed synthetic route based on established chemical principles, predicted analytical characterization, and a discussion of its potential therapeutic applications.

Molecular Structure and Physicochemical Properties

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral compound with the stereocenter located at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications.

The core structure consists of a five-membered saturated nitrogen heterocycle, pyrrolidine, which is N-methylated. A methanesulfonamide group is attached to the 3-position of this pyrrolidine ring. The sulfonamide moiety is known to be a key pharmacophore in a multitude of drugs, often acting as a bioisostere for a carboxylic acid or participating in hydrogen bonding with biological targets.

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C6H15ClN2O2S | N/A |

| Molecular Weight | 214.71 g/mol | N/A |

| Stereochemistry | (S) | N/A |

| Form | Hydrochloride Salt | N/A |

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from (S)-1-Boc-3-aminopyrrolidine:

-

N-Methylation: Reductive amination of the primary amine of (S)-1-Boc-3-aminopyrrolidine using formaldehyde and a suitable reducing agent to introduce the methyl group.

-

Methanesulfonylation: Reaction of the resulting secondary amine with methanesulfonyl chloride in the presence of a base to form the sulfonamide.

-

Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-1-Boc-3-(methylamino)pyrrolidine

-

To a stirred solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add formaldehyde (37% in water, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-Boc-3-(methylamino)pyrrolidine.

Step 2: Synthesis of (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate

-

Dissolve (S)-1-Boc-3-(methylamino)pyrrolidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

-

Dissolve the crude (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of DCM.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, a precipitate should form. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether, and collect the resulting solid by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride as a solid.

Analytical Characterization (Predicted)

As no experimental data for (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride has been published, the following analytical data is predicted based on the known structure and typical spectroscopic values for similar functional groups.

Predicted Analytical Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, D₂O) | δ 3.60-3.80 (m, 2H, pyrrolidine CH₂), 3.40-3.55 (m, 2H, pyrrolidine CH₂), 3.20-3.35 (m, 1H, pyrrolidine CH), 3.05 (s, 3H, SO₂CH₃), 2.85 (s, 3H, NCH₃), 2.20-2.40 (m, 2H, pyrrolidine CH₂). |

| ¹³C NMR (100 MHz, D₂O) | δ 60.5 (pyrrolidine CH), 52.0 (pyrrolidine CH₂), 48.5 (pyrrolidine CH₂), 42.0 (NCH₃), 35.0 (SO₂CH₃), 30.0 (pyrrolidine CH₂). |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch of hydrochloride), 2950-2800 (C-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch). |

| MS (ESI+) | m/z 179.09 [M+H]⁺ (for the free base). |

Potential Biological Significance and Applications

The structural components of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride suggest a range of potential biological activities. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs, often providing a rigid framework for the presentation of pharmacophoric groups.[1] Sulfonamides are a well-known class of compounds with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2]

Potential Therapeutic Areas:

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making this compound a potential inhibitor of metalloenzymes. For instance, derivatives of pyrrolidine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[3]

-

Antimicrobial Activity: The sulfonamide moiety is the basis of sulfa drugs, which are synthetic antimicrobial agents. It is plausible that this compound could exhibit antibacterial or antifungal properties.[4]

-

Anticancer Activity: Pyrrolidine-based compounds have been explored for their anticancer properties, and some sulfonamides have also shown promise in this area.[1]

-

Neurological Disorders: The pyrrolidine scaffold is present in numerous compounds that act on the central nervous system.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and therapeutic potential of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride.

Conclusion

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral molecule with structural features that suggest potential for biological activity. This guide has provided a comprehensive overview of its structure and a plausible, detailed synthetic route for its preparation. The predicted analytical data offers a baseline for its characterization. Based on the known pharmacology of its constituent moieties, this compound warrants further investigation as a potential lead in various therapeutic areas.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

- Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved January 26, 2026, from [Link]

-

Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. (1997). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Biological activities of sulfonamides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2010). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. Retrieved January 26, 2026, from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Methanesulfonamide, N,N-didecyl-. (n.d.). SpectraBase. Retrieved January 26, 2026, from [Link]

-

N-(1-methylpyrrolidin-3-yl)methanesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

This guide provides a comprehensive technical overview of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, a pyrrolidine-containing sulfonamide of interest to researchers and professionals in drug development. The document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and its potential therapeutic applications based on the biological activity of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a central pyrrolidine ring, a methanesulfonamide group, and an N-methyl substituent. While a specific CAS (Chemical Abstracts Service) number for the hydrochloride salt has not been definitively identified in public databases, the corresponding free base, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, is registered under CAS Number 479065-34-4 [1][2][3][4]. For the purpose of this guide, and in common research practice, the hydrochloride salt is often prepared in situ or as a final purification step to improve solubility and stability.

The pyrrolidine moiety is a versatile scaffold frequently incorporated into drug candidates to enhance aqueous solubility and other physicochemical properties. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while the sulfonamide group can participate in hydrogen bonding as both a donor and an acceptor, potentially contributing to target protein binding[5].

Table 1: Physicochemical Properties of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (Free Base)

| Property | Value | Source |

| Molecular Formula | C6H14N2O2S | [1][2] |

| Molecular Weight | 178.25 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature. | N/A |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. The hydrochloride salt is anticipated to have significantly higher aqueous solubility. | N/A |

| SMILES Code | CS(=O)(N(C)C1CNCC1)=O | [2] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the synthesis of N-substituted pyrrolidines and sulfonamides[6][7]. The following protocol outlines a potential multi-step synthesis, with explanations for the choice of reagents and conditions.

Synthetic Workflow Diagram

Caption: A three-step synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-3-aminopyrrolidine

The initial step involves the methylation of a suitable 3-aminopyrrolidine precursor. A common and effective method is reductive amination.

-

To a solution of 3-aminopyrrolidine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

-

The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified to yield N-methyl-3-aminopyrrolidine. The rationale for using reductive amination is its high efficiency and selectivity for forming the N-methyl bond without over-methylation.

Step 2: Sulfonylation of N-methyl-3-aminopyrrolidine

The second step is the formation of the sulfonamide bond.

-

Dissolve the N-methyl-3-aminopyrrolidine (1 equivalent) from the previous step in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine (1.2 equivalents).

-

Cool the solution in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction mixture is then washed with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide free base.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to enhance its stability and aqueous solubility.

-

Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The solid product is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Potential Biological Applications and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications, particularly in the areas of neuroscience and metabolic diseases. The pyrrolidine scaffold is a key component in many biologically active compounds[8].

Histamine H3 Receptor Antagonism

Derivatives of pyrrolidine have been investigated as potent histamine H3 receptor antagonists[9]. The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to increased neurotransmitter release, which has potential therapeutic benefits in cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The N-methyl-pyrrolidinyl-methanesulfonamide core of the target compound shares structural similarities with known H3 receptor antagonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sulfonamide derivatives of pyrrolidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[10]. DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes[10]. The pyrrolidine-sulfonamide structure of the title compound makes it a candidate for investigation as a DPP-IV inhibitor.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound as a hypothetical histamine H3 receptor antagonist.

Caption: Hypothetical mechanism of action as an H3 receptor antagonist.

Experimental Protocol for Biological Evaluation: Radioligand Binding Assay for H3 Receptor Affinity

To assess the potential of this compound as a histamine H3 receptor antagonist, a radioligand binding assay can be performed. This experiment determines the affinity of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

[3H]-Nα-methylhistamine (a radiolabeled H3 receptor agonist).

-

This compound (test compound).

-

Thioperamide (a known H3 receptor antagonist, as a positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand ([3H]-Nα-methylhistamine) at a concentration close to its dissociation constant (Kd), and the various concentrations of the test compound or control.

-

For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., thioperamide) is added to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

The data will be analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its structural features, particularly the pyrrolidine and sulfonamide moieties, suggest possible activities as a histamine H3 receptor antagonist or a DPP-IV inhibitor. The synthetic route is plausible using standard organic chemistry techniques. Further biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

N-Methyl-n-(pyrrolidin-3-yl)methanesulfonamide - CAS:479065-34-4. Available from: [Link]

-

Methanesulfonamide, N-methyl-N-3-pyrrolidinyl-|479065-34-4,AngeneChemical. Available from: [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.

- CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.

-

Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

-

Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed. Available from: [Link]

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available from: [Link]

-

Methanesulfonic acid-mediated direct synthesis of N-aryl-substituted pyrrolidines from amides - ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. Available from: [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - ResearchGate. Available from: [Link]

-

Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. Available from: [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed. Available from: [Link]

Sources

- 1. N-Methyl-n-(pyrrolidin-3-yl)methanesulfonamide - CAS:479065-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 479065-34-4|N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS 479065-34-4 C6H14N2O2S N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. CAS 479065-34-4 | N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide - Synblock [synblock.com]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique structural and electronic properties that make it a privileged scaffold in drug design.[1][2] This guide provides an in-depth technical overview of a specific and valuable building block: chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. We will delve into its commercial availability, stereoselective synthesis, purification, and critical role as a pharmaceutical intermediate.

Commercial Availability and Sourcing

Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is commercially available from various chemical suppliers, primarily as a research and development chemical. The compound is typically offered in its enantiomerically pure forms, (R) and (S), and often as a salt to improve handling and stability.

A survey of prominent suppliers indicates the availability of the following forms:

| Compound Name | Chirality | CAS Number | Salt Form | Notes |

| N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide | Racemic | 479065-34-4 | Free Base | Often used as a starting point or when chirality is not critical.[3] |

| (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide | R | 1419075-92-5 | Free Base | A key chiral building block for specific stereoisomers of active pharmaceutical ingredients (APIs).[4] |

| (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide | S | Not readily available | - | The (S)-enantiomer appears to be less commonly listed by major suppliers compared to the (R)-enantiomer. |

| N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl | Racemic | 955979-18-7 | Hydrochloride | The HCl salt offers enhanced stability and solubility in aqueous media. |

Key Sourcing Considerations:

-

Purity: Most suppliers offer this compound with a purity of 97% or higher. It is crucial to obtain a certificate of analysis (CoA) to confirm purity and enantiomeric excess (e.e.).

-

Scale: Availability ranges from milligrams to kilograms, catering to both early-stage research and process development needs.

-

Lead Times: While some forms may be in stock, others, particularly larger quantities or less common enantiomers, may require custom synthesis, leading to longer lead times.

The Role in Drug Discovery and Development

The methanesulfonamide group is a bioisostere for other functional groups and can improve pharmacokinetic properties such as solubility and metabolic stability. When incorporated into the chiral pyrrolidine scaffold, it allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets.[5]

The pyrrolidine scaffold itself is a key component in a wide array of FDA-approved drugs. Its conformational flexibility, which can be constrained by appropriate substitution, allows for fine-tuning of a molecule's pharmacological profile.[1][2] The introduction of a chiral center at the 3-position, as in this molecule, can lead to enhanced selectivity for specific receptor subtypes or enzyme isoforms.[1]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide relies on the use of a chiral starting material. A common and effective approach starts from a commercially available chiral precursor, such as (R)- or (S)-1-benzyl-3-hydroxypyrrolidine.

The following diagram outlines a typical synthetic workflow:

Caption: Synthetic pathway to chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Detailed Protocol: Synthesis of (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide

This protocol is a representative example based on common organic synthesis methodologies.[6][7]

Starting Material: (S)-1-Boc-3-aminopyrrolidine

Step 1: N-Methylation

-

Dissolve (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in formic acid (5.0 eq).

-

Add paraformaldehyde (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-(methylamino)pyrrolidine.

Step 2: Sulfonylation

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the crude product from Step 2 in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with diethyl ether to afford (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. The free base can be obtained by neutralization with a suitable base.

Purification and Chiral Analysis

Ensuring the enantiomeric purity of the final compound is paramount for its application in drug development. High-performance liquid chromatography (HPLC) is the most common technique for both purification and analysis.[8]

Chiral HPLC Method Development:

-

Stationary Phases: Chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[8] Chiral ion-exchange columns can also be employed for these types of amine-containing compounds.[9]

-

Mobile Phase: A typical mobile phase for chiral separation of amines consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution.

-

Detection: UV detection is standard, typically at a wavelength where the molecule has some absorbance (e.g., ~210 nm).

The following workflow illustrates the process of chiral purification and analysis:

Caption: Workflow for chiral purification and analysis.

Conclusion

Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a readily accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a chiral pyrrolidine core and a methanesulfonamide moiety provides a versatile platform for creating novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its sourcing, stereoselective synthesis, and analytical methods is essential for its effective application in the pursuit of new medicines.

References

- US Patent US5032402A: 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. Google Patents.

-

N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. Crysdot. Available at: [Link]

-

Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. Available at: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

-

Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. Available at: [Link]

- US Patent US3574740A: Method of preparing methane sulfonamide and its derivatives. Google Patents.

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-

Synthesis of N-Methylspiropyrrolidine Hybrids for Their Structural Characterization, Biological and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Chiral probe labeling techniques in liquid chromatography separation: Advances in chiral metabolomics analysis. PubMed. Available at: [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

-

N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. 479065-34-4|N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 4. 1419075-92-5|(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 5. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides [mdpi.com]

- 7. Synthesis of a New Chiral Pyrrolidine [mdpi.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a privileged structure in drug design.[1][2][4] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, stereochemical diversity, and the strategic rationale behind its widespread application in drug discovery. We will explore key synthetic methodologies, analyze structure-activity relationships (SAR), and present case studies of successful pyrrolidine-containing drugs across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The Rationale for the Pyrrolidine Scaffold's Prominence

The pyrrolidine nucleus is a recurring motif in a vast array of biologically active molecules, from alkaloids to FDA-approved drugs.[1][2][4] Its success can be attributed to a unique combination of structural and chemical properties that make it an ideal building block for interacting with biological targets.

-

Structural and Conformational Flexibility: The non-aromatic, puckered nature of the pyrrolidine ring allows it to adopt various conformations, which can be fine-tuned through substitution.[5] This conformational flexibility enables pyrrolidine-containing molecules to present appended functional groups in precise three-dimensional orientations, facilitating optimal binding to the often-complex topographies of protein active sites and receptor pockets.[5] The ability to control and lock these conformations through judicious chemical modification is a key advantage in drug design.[5]

-

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[6] This dual capacity for hydrogen bonding is critical for establishing strong and specific interactions with biological macromolecules. Furthermore, the pyrrolidine scaffold often enhances the aqueous solubility and other physicochemical properties of a drug candidate, which is crucial for favorable pharmacokinetics.[6]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, leading to a wide range of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists to explore the chiral recognition elements of biological targets and to optimize potency and selectivity while minimizing off-target effects. The stereoselective synthesis of pyrrolidine derivatives is, therefore, a highly active area of research.[7]

-

Synthetic Tractability: A rich and well-established body of synthetic chemistry surrounds the pyrrolidine scaffold.[5] The ready availability of chiral starting materials, such as the amino acids proline and hydroxyproline, provides a straightforward entry into enantiomerically pure pyrrolidine derivatives.[7] Additionally, a multitude of synthetic methods, including cycloaddition reactions and transition metal-catalyzed cyclizations, offer versatile and efficient routes to a wide variety of substituted pyrrolidines.[2][5]

Strategic Synthesis of Pyrrolidine Scaffolds

The construction of the pyrrolidine ring is a pivotal step in the synthesis of many pharmaceuticals. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Synthesis from Chiral Pool Precursors

A common and efficient approach to chiral pyrrolidines is the utilization of naturally occurring, enantiomerically pure starting materials, most notably L-proline and L-hydroxyproline.[7] These amino acids provide a pre-defined stereochemistry at one or more centers, which can be elaborated upon to generate complex target molecules.

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate from L-Proline

This protocol outlines a representative transformation of L-proline to a versatile N-protected pyrrolidine building block.

-

Protection of the Carboxylic Acid:

-

Suspend L-proline (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the methyl ester hydrochloride salt.

-

-

N-Protection:

-

Dissolve the proline methyl ester hydrochloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).

-

Stir at room temperature for 6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected proline methyl ester.

-

-

Reduction of the Ester:

-

Dissolve the N-Boc proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add lithium borohydride (2.0 eq) portion-wise.

-

Stir at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of water, followed by 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-prolinol.

-

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful methods for the construction of highly substituted pyrrolidine rings. These reactions can often be controlled to achieve high levels of stereoselectivity.

Intramolecular Cyclization Strategies

The intramolecular cyclization of acyclic precursors is another versatile approach. This can involve nucleophilic substitution, reductive amination of dicarbonyl compounds, or transition metal-catalyzed C-H amination.[8] A notable example is the "clip-cycle" synthesis, where an N-protected amine undergoes an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to produce enantioenriched pyrrolidines.[9]

Caption: A typical workflow for SAR-driven lead optimization.

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for drug discovery. [1]Its unique combination of structural, physicochemical, and synthetic attributes ensures its continued relevance in the design of novel therapeutics. Future research will likely focus on the development of new and more efficient stereoselective synthetic methods to access novel pyrrolidine derivatives. Furthermore, the incorporation of pyrrolidine scaffolds into new drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, is a promising area of investigation.

References

-

Stavnikova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7217. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245780. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6595-6638. [Link]

-

Wikipedia contributors. (2023). Pyrrolidine. Wikipedia, The Free Encyclopedia. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Smith, C. A., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

-

Das, B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(10), 1645-1664. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32). [Link]

-

Hussain, F., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(11), 1275-1294. [Link]

-

Stogios, P. J., et al. (2017). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 22(7), 1103. [Link]

-

Poyraz, S., et al. (2023). Figure 2: FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Hussain, F., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Expert Opinion on Therapeutic Patents, 32(11), 1275-1294. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Enduring Significance of the Sulfonamide Group in Drug Design: From Antibacterial Pioneer to Privileged Scaffold

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group (R-S(=O)₂-NR₂), a deceptively simple arrangement of sulfur, oxygen, and nitrogen, represents one of the most prolific and versatile pharmacophores in the history of medicinal chemistry.[1] Its journey began with the revolution of antibacterial therapy, paving the way for the modern antibiotic era.[2][3] However, its significance has expanded far beyond this initial role. Today, the sulfonamide moiety is a cornerstone in the design of drugs targeting a vast spectrum of diseases, including hypertension, diabetes, glaucoma, inflammation, and cancer.[4] This guide provides a deep, technical exploration of the sulfonamide group from the perspective of a drug design professional. We will dissect its fundamental physicochemical properties, analyze its diverse mechanisms of action, delineate critical structure-activity relationships (SAR), and provide actionable experimental protocols. The objective is to equip researchers and scientists with the field-proven insights necessary to expertly leverage this "privileged scaffold" in contemporary drug discovery programs.

The Sulfonamide Moiety: A Physicochemical Chameleon

The success of the sulfonamide group stems from a unique combination of physicochemical characteristics that allow it to engage with biological targets in multiple ways. Understanding these properties is the causal basis for its rational inclusion in drug design.

The core of its utility lies in the acidic nature of the N-H proton. The potent electron-withdrawing effect of the adjacent sulfonyl group (SO₂) significantly lowers the pKa of the amide proton, allowing it to exist in an ionized, anionic state at physiological pH.[5][6] This property is fundamental to its function.

-

Hydrogen Bonding: The sulfonamide group is an exceptional hydrogen bond donor (via the N-H) and acceptor (via the SO₂ oxygens). This dual capacity allows for strong, directional interactions within enzyme active sites, anchoring the molecule to its target.

-

Acidity and Ionization (pKa): The pKa of the sulfonamide proton can be finely tuned by the nature of the substituent on the nitrogen atom (R'). Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it. This modulation is a critical tool for optimizing a drug's solubility, cell permeability, and target-binding affinity, as ionized molecules often interact differently and have distinct transport properties compared to their neutral counterparts.[5][7]

-

Tetrahedral Geometry: The sulfur atom has a stable tetrahedral geometry, which provides a rigid, three-dimensional scaffold. This structural rigidity can be advantageous for presenting other pharmacophoric elements to a biological target in a well-defined orientation, minimizing the entropic penalty upon binding.

Table 1: Physicochemical Properties and Their Design Implications

| Property | Typical Range/Characteristic | Implication in Drug Design |

| pKa | 6 - 11 (highly tunable) | Modulates ionization at physiological pH, impacting solubility, permeability, and target binding.[7] |

| Hydrogen Bonding | 1 H-bond donor (N-H), 2 H-bond acceptors (O=S=O) | Provides strong, specific anchoring points in protein active sites. |

| Solubility | Variable; ionized form is more water-soluble | Can be modified to balance aqueous solubility with membrane permeability for optimal ADME properties. |

| Metabolic Stability | Generally high | The S-C and S-N bonds are resistant to metabolic cleavage, contributing to longer half-life. |

| Bioisosterism | Can act as a non-classical isostere of carboxylic acids and amides.[8] | Offers an alternative to moieties prone to metabolic liabilities or with suboptimal pKa. |

Table 2: Representative pKa Values of Marketed Sulfonamide Drugs

| Drug | Therapeutic Class | Sulfonamide Proton pKa |

| Sulfanilamide | Antibacterial (historical) | ~10.1[7] |

| Sulfamethoxazole | Antibacterial | ~7.1 |

| Acetazolamide | Carbonic Anhydrase Inhibitor | ~7.2[7] |

| Hydrochlorothiazide | Thiazide Diuretic | ~7.0 (first pKa) |

| Celecoxib | COX-2 Inhibitor | ~11.1 |

| Furosemide | Loop Diuretic | ~3.6 (carboxylic acid), >10 (sulfonamide)[6] |

Mechanism of Action: From Competitive Inhibition to Metal Chelation

The versatility of the sulfonamide group is best illustrated by its diverse mechanisms of action across different therapeutic classes.

The Classic Antibacterial Mechanism: Folate Synthesis Inhibition

The discovery of sulfonamides as antibacterials was a watershed moment in medicine.[9] They function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][10] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[10]

The antibacterial sulfonamides, such as sulfamethoxazole, are structural analogues of the natural DHPS substrate, p-aminobenzoic acid (PABA).[11] The sulfonamide moiety acts as a bioisostere of the carboxylic acid group of PABA. By binding to the active site, the drug prevents the incorporation of PABA into dihydropteroic acid, thereby halting the production of tetrahydrofolate, a vital precursor for DNA and RNA synthesis.[11][12] This bacteriostatic action effectively starves the bacteria of essential building blocks, inhibiting their growth and replication.[4][9]

Figure 1: The bacterial folic acid synthesis pathway and the sites of inhibition by sulfonamide drugs and trimethoprim.

Beyond Antibacterials: A Scaffold for Diverse Targets

The true genius of the sulfonamide group lies in its adaptability. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists have directed this pharmacophore against a multitude of non-bacterial targets.

-

Carbonic Anhydrase (CA) Inhibitors: In drugs like acetazolamide (for glaucoma) and dorzolamide, the deprotonated sulfonamide anion (-SO₂NH⁻) acts as a potent zinc-binding group.[2][13] It coordinates directly to the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking a transition state and potently inhibiting the enzyme.[14] This is a prime example of mechanism-based drug design.

-

Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) contain a sulfonamide group that is essential for their activity in the kidney, though their precise molecular targets (the NaCl cotransporter and Na-K-Cl cotransporter, respectively) are not enzymes in the traditional sense.

-

COX-2 Inhibitors: In selective anti-inflammatory drugs like celecoxib, the bulky sulfonamide group is not directly involved in catalysis but plays a crucial steric role. It fits into a specific hydrophilic side pocket present in the COX-2 enzyme but absent in the COX-1 isoform, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

-

Antidiabetic Agents: The sulfonylureas (e.g., glyburide) act by binding to and closing ATP-sensitive potassium channels (KATP) on the surface of pancreatic β-cells, which leads to insulin release.[4][15]

Figure 2: Generalized interaction of a deprotonated sulfonamide inhibitor with a zinc metalloenzyme active site.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic modification of the sulfonamide scaffold has yielded a rich body of SAR data that guides modern drug design. The core structure can be divided into two key modification points: the aromatic ring (and its para-substituent) and the sulfonamide nitrogen (N1).

Table 3: Core Structure-Activity Relationships for Sulfonamide-Based Drugs

| Modification Site | Structural Change | Consequence & Rationale |

| Aromatic Amine (para to SO₂) ** | Must be a free -NH₂ (or a group convertible to it in vivo) | Essential for antibacterial (anti-DHPS) activity. This group mimics the amine of the natural substrate, PABA.[15] |

| Aromatic Amine (para to SO₂) ** | Acylation or replacement of the -NH₂ | Abolishes antibacterial activity. This is the key differentiator between antibacterial and "non-antibacterial" sulfonamides (e.g., diuretics, COX-2 inhibitors).[15] |

| Sulfonamide Nitrogen (N1) | Substitution with electron-withdrawing heterocycles (e.g., thiazole, pyrimidine) | Greatly increases antibacterial potency. These groups increase the acidity (lower the pKa) of the sulfonamide N-H, leading to a higher concentration of the active ionized form at physiological pH.[16] |

| Sulfonamide Nitrogen (N1) | Substitution with bulky or lipophilic groups | Modulates pharmacokinetic properties. Can increase protein binding, alter half-life, and influence tissue distribution. Also key for targeting non-bacterial enzymes (e.g., celecoxib). |

| Aromatic Ring | Introduction of other substituents | Can modulate electronic properties and provide additional binding interactions with the target protein. |

A critical insight for drug developers is the distinction regarding "sulfa allergy." Hypersensitivity reactions are most commonly associated with the antibacterial sulfonamides. Evidence strongly suggests that this toxicity is not caused by the sulfonamide group itself, but by the metabolism of the arylamine (-NH₂) moiety at the para position, which can form reactive nitroso metabolites that are immunogenic.[8] Sulfonamide-containing drugs that lack this specific arylamine structure, such as celecoxib or hydrochlorothiazide, have a much lower risk of cross-reactivity. This is a crucial, evidence-based distinction that counters a widespread misconception.[8]

Experimental Protocols & Methodologies

Translating design principles into practice requires robust and validated experimental methods. The following protocols represent standard, field-proven workflows for the synthesis and evaluation of sulfonamide-based compounds.

Protocol: General Synthesis of an Aryl Sulfonamide

This protocol describes the classic and most common method for preparing sulfonamides from sulfonyl chlorides and amines.[1]

Objective: To synthesize a target sulfonamide, N-benzyl-4-methylbenzenesulfonamide, as a representative example.

Materials:

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

-

Benzylamine

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM, solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Amine and Base Addition: Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq). The base is necessary to quench the HCl byproduct generated during the reaction.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Acid Wash: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The acid wash removes excess pyridine and benzylamine.

-

Workup - Base and Brine Wash: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: A generalized experimental workflow for the synthesis and purification of sulfonamides.

Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against bacterial DHPS.

Principle: This is a spectrophotometric assay that measures the production of pyrophosphate (PPi), a byproduct of the DHPS-catalyzed reaction between PABA and dihydropteridine pyrophosphate (DHPPP). The PPi is detected using a coupled enzyme system.

Materials:

-

Recombinant, purified DHPS enzyme (e.g., from S. aureus)

-

DHPPP substrate

-

PABA substrate

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

PNP (Purine Nucleoside Phosphorylase)

-

Inorganic Pyrophosphatase

-

Assay Buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, pH 7.5)

-

Test compounds (sulfonamides) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of reading absorbance at 360 nm

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing assay buffer, MESG, PNP, inorganic pyrophosphatase, and the DHPS enzyme.

-

Compound Plating: Create a serial dilution of the test compounds in DMSO and add a small volume (e.g., 1 µL) to the wells of the 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Incubation: Add the enzyme master mix to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate solution containing PABA and DHPPP in assay buffer. Initiate the enzymatic reaction by adding this solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 20 minutes). The PNP enzyme converts MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which results in a spectrophotometric shift to 360 nm. The rate of this change is proportional to the DHPS activity.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Outlook

From its serendipitous discovery as the first synthetic antibacterial agent to its current status as a privileged scaffold, the sulfonamide group has proven to be an enduring asset in medicinal chemistry.[12][17] Its unique and tunable physicochemical properties, coupled with its ability to engage in diverse and specific interactions with a wide array of biological targets, ensure its continued relevance. Future research will undoubtedly focus on further exploring its utility. Deeper investigation into structure-activity relationships will yield compounds with even greater selectivity and reduced toxicity.[18] The application of sulfonamides in novel therapeutic areas, such as neurodegenerative diseases, and their incorporation into targeted drug delivery systems represent exciting future frontiers. For the drug development professional, a thorough understanding of the principles and practicalities outlined in this guide is not merely academic; it is essential for harnessing the full potential of this remarkable pharmacophore to address the medical challenges of today and tomorrow.

References

- Jubie, S., Shadamarshan, R. P. K., & Muthusamy, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source URL not available]

-

Yele, S., Gaber, A., Al-Ostoot, F. H., & Al-Ghamdi, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.[Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.[Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.[Link]

-

Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.[Link]

-

Singh, A., Sharma, P., & Kumar, P. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Iconic Research And Engineering Journals, 7(10), 1-13.[Link]

-

Wikipedia. (n.d.). Sulfonamide. Wikipedia.[Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition.[Link]

-

de Paula, A. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 229-239.[Link]

-

Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 18(1), 59-70.[Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate.[Link]

-

Yele, S., Gaber, A., Al-Ostoot, F. H., & Al-Ghamdi, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.[Link]

-

National Center for Biotechnology Information. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC.[Link]

-

National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.[Link]

-

ResearchGate. (2025). The sulfonamide group as a structural alert: A distorted story?. ResearchGate.[Link]

-

Royal Society of Chemistry. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing.[Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.[Link]

-

ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry.[Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.[Link]

-